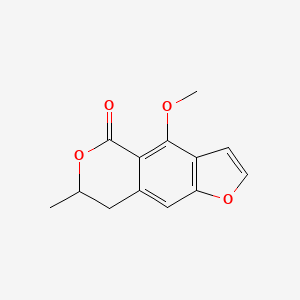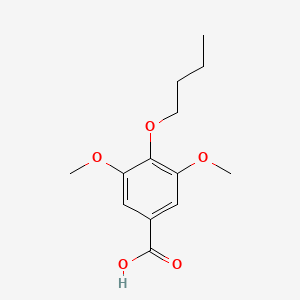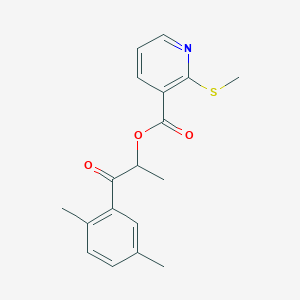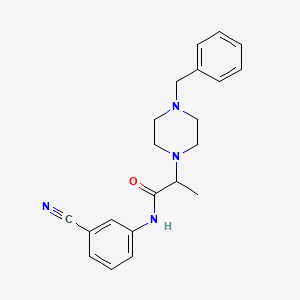
Dihydrocoriandrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocoriandrin belongs to the class of organic compounds known as 2-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 2-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coriander and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Role in Therapy and Prevention of Cancer
Dihydrocoriandrin plays a role in a range of biochemical and molecular biological reactions in organisms. Studies have explored its potential use in therapy and prevention of various types of cancer, given its effects through nuclear receptors (Ondková, Macejová, & Brtko, 2006).
Involvement in Vitamin D Endocrine System
Research indicates significant contributions of this compound in the vitamin D endocrine system, essential for good bone health and potentially impacting broader health aspects (Norman, 2008).
Interaction with Glucocorticoid Receptors
This compound has been found to interact with glucocorticoid receptors, as seen in the study of compounds from the Australian plant Endiandra anthropophagorum (Davis et al., 2007).
Molecular Mechanism and Effects
The molecular mechanism and pleiotropic effects of this compound involve its interaction with nuclear receptors and its role in the regulation of gene activity (Christakos et al., 2016).
Implications in Breast Cancer
This compound's interaction with vitamin D receptors (VDR) has been linked to breast cancer risk, highlighting its significance in disease progression and potential therapeutic implications (Guy et al., 2004).
Noncalcemic Actions
Its noncalcemic actions, mediated through VDR, have implications in various conditions like autoimmune diseases and cancers, suggesting therapeutic applications in these areas (Nagpal, Na, & Rathnachalam, 2005).
Role in Human Muscle Tissue
Research shows that this compound receptor expression in human muscle tissue decreases with age, indicating its potential impact on muscle health and aging processes (Bischoff-Ferrari et al., 2004).
Eigenschaften
CAS-Nummer |
116383-99-4 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
4-methoxy-7-methyl-7,8-dihydrofuro[2,3-g]isochromen-5-one |
InChI |
InChI=1S/C13H12O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
LJCCQQNTPLPSNX-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
Kanonische SMILES |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide](/img/structure/B1650197.png)
![Methyl 3-(3,4-dimethoxyphenyl)-3-[(7-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamido]propanoate](/img/structure/B1650198.png)
![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1650199.png)
![1-[(2,6-Difluorophenyl)carbamoyl]ethyl quinoxaline-6-carboxylate](/img/structure/B1650200.png)

![2-Chloro-4,5-difluoro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B1650202.png)
![3-cyclohexaneamido-N-{3-[(cyclopropylcarbamoyl)amino]phenyl}benzamide](/img/structure/B1650204.png)
![2-[Bis[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino]-1-(4-nitrophenyl)propane-1,3-diol](/img/structure/B1650205.png)
![3-[[2-[3-(cyclopropanecarbonylamino)phenoxy]acetyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1650206.png)
![6,7-Dichloro-3-{[2-(diethylamino)ethoxy]carbonyl}-4-[(dimethylammonio)methyl]-2-methyl-1-benzofuran-5-olate](/img/structure/B1650207.png)
![Phenol, 4-[(2-thiazolylimino)methyl]-](/img/structure/B1650208.png)